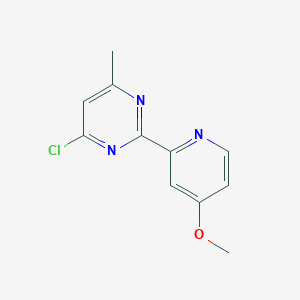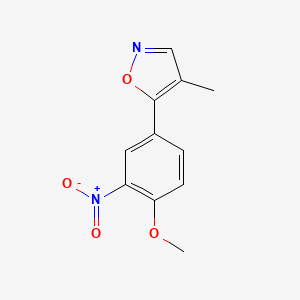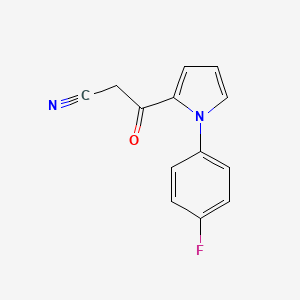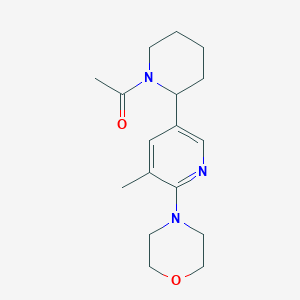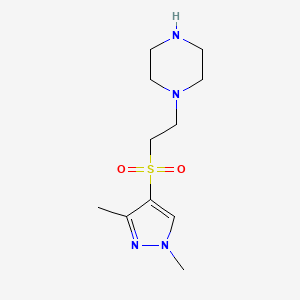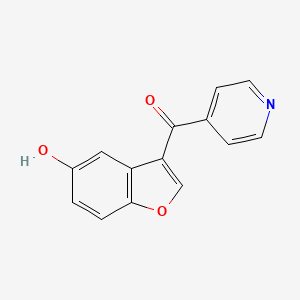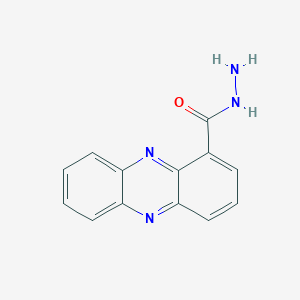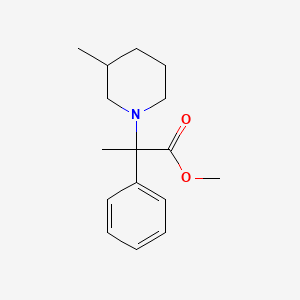
Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate typically involves the reaction of 3-methylpiperidine with 2-phenylpropanoic acid methyl ester under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Common methods include hydrogenation, cyclization, and amination reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure similar to Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate.
Piperidinone: Another derivative with a similar core structure but different functional groups.
Spiropiperidines: Compounds with a spirocyclic structure incorporating the piperidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate |
InChI |
InChI=1S/C16H23NO2/c1-13-8-7-11-17(12-13)16(2,15(18)19-3)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
HWRSLXQXYZTRKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C(C)(C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


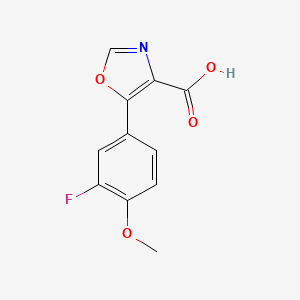
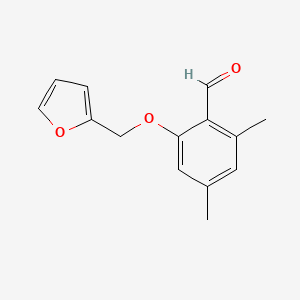
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
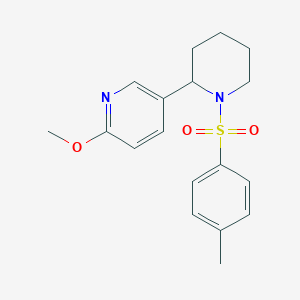
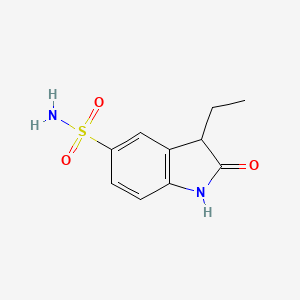
![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
